molecular formula C9H8N2OS B12113311 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- CAS No. 161398-16-9

1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)-

Cat. No.: B12113311
CAS No.: 161398-16-9
M. Wt: 192.24 g/mol
InChI Key: MLUVDLJKEDAKOV-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxaldehyde group and a thienyl group

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole derivatives with modified functional groups, such as alcohols, acids, and halogenated compounds .

Scientific Research Applications

1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research explores its potential as a precursor for drug candidates targeting various diseases.

    Industry: It is utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the carboxaldehyde and thienyl groups, which can participate in various chemical reactions. These interactions can lead to the formation of stable intermediates that exert biological effects .

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazole-4-carboxaldehyde
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of specialized heterocyclic systems and bioactive molecules .

Biological Activity

1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a carboxaldehyde functional group and a thienyl substituent, which contributes to its biological properties. The synthesis of pyrazole derivatives typically involves reactions such as the Vilsmeier-Haack reaction or condensation methods involving hydrazines and carbonyl compounds .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 1H-Pyrazole-4-carboxaldehyde have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 0.22 μg/mL, showcasing their potency .

CompoundMIC (μg/mL)Target Organisms
1H-Pyrazole-4-carboxaldehyde0.22Staphylococcus aureus
Other derivatives0.25Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been extensively studied, particularly their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Antitumor Activity

Research has indicated that pyrazole derivatives possess antitumor properties, with some compounds exhibiting selective cytotoxicity against cancer cell lines. This activity is believed to be linked to their ability to interfere with cellular signaling pathways involved in tumor progression .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated several pyrazole derivatives for their antimicrobial efficacy using the ALAMAR radiometric system against Mycobacterium tuberculosis and various bacterial strains. The results highlighted a series of compounds with promising activity levels compared to standard antibiotics .
  • Anti-inflammatory Research : Another investigation focused on the synthesis of 3-substituted phenyl-pyrazole derivatives that exhibited significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers effectively .
  • Antitumor Evaluation : A recent study assessed the cytotoxic effects of various pyrazole compounds on human cancer cell lines, revealing that some derivatives could induce apoptosis through mitochondrial pathways .

Properties

CAS No.

161398-16-9

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11)

InChI Key

MLUVDLJKEDAKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C=NN2)C=O

Origin of Product

United States

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